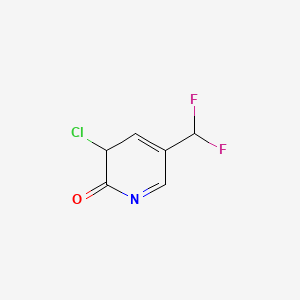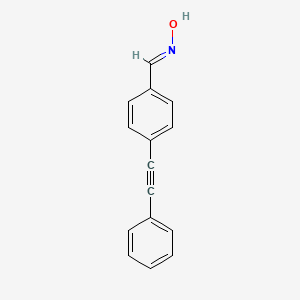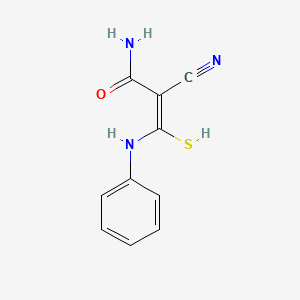
3-Nitro-4H-quinolizin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4H-quinolizin-4-one is a heterocyclic compound with a unique structure that includes a nitrogen atom at the ring junction This compound is part of the quinolizinone family, which is known for its interesting physicochemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-substituted 4H-quinolizin-4-ones involves the use of an alkyne substrate control strategy. This method is known for its good selectivity and high efficiency, with yields up to 93% . The reaction conditions are mild and cost-efficient, making it suitable for large-scale production. Another approach involves ring-closing metathesis, which allows for the synthesis of substituted quinolizin-4-ones with unusual substitution patterns .
Industrial Production Methods
Industrial production of 3-nitro-4H-quinolizin-4-one typically involves scalable methods such as the alkyne substrate control strategy. This method’s broad substrate scope and ease of scale-up make it ideal for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4H-quinolizin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitro group at the 3-position is particularly reactive, making it a key site for these reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at the 3-position.
Aplicaciones Científicas De Investigación
3-Nitro-4H-quinolizin-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-nitro-4H-quinolizin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can selectively activate certain receptors or inhibit enzymes like HIV integrase and phosphoinositide-3-kinase (PI3K) . The nitro group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules.
Comparación Con Compuestos Similares
3-Nitro-4H-quinolizin-4-one can be compared with other similar compounds, such as:
4H-quinolizin-4-one: Lacks the nitro group, resulting in different reactivity and applications.
3-Amino-4H-quinolizin-4-one:
3-Methyl-4H-quinolizin-4-one: The methyl group provides different steric and electronic effects compared to the nitro group.
The presence of the nitro group in this compound makes it unique, enhancing its reactivity and expanding its range of applications in various fields.
Propiedades
Fórmula molecular |
C9H6N2O3 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
3-nitroquinolizin-4-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-4-7-3-1-2-6-10(7)9/h1-6H |
Clave InChI |
OGTHLHYCNZBXOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=C(C(=O)N2C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12326525.png)
![Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
![N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide](/img/structure/B12326531.png)
![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)

![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
![4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)



![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)
![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)

